N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
This compound features a benzimidazole core linked via a methylene group to a nicotinamide scaffold substituted with a tetrahydrofuran-3-yloxy moiety at the 2-position. The tetrahydrofuran-3-yloxy group introduces stereoelectronic effects that may influence target engagement and metabolic stability .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(20-10-16-21-14-5-1-2-6-15(14)22-16)13-4-3-8-19-18(13)25-12-7-9-24-11-12/h1-6,8,12H,7,9-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYLHCZJUTATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.36 g/mol
- CAS Number : 1206997-43-4
This compound exhibits biological activity primarily through its interaction with various molecular targets, including:
- Histone Deacetylases (HDACs) : The compound has been shown to inhibit specific HDAC isoforms, which play a crucial role in regulating gene expression by modifying histones. Inhibitors of HDACs are being researched for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .
- PARP Inhibition : Similar compounds have demonstrated the ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy and radiotherapy .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties:
- In Vitro Studies : In studies involving various cancer cell lines, compounds with similar structures have shown significant cytotoxic effects, particularly against breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Selectivity and Potency
The selectivity of this compound for specific HDAC isoforms is noteworthy. For instance, it has been observed that certain derivatives exhibit greater potency against HDAC1 and HDAC3 compared to others, suggesting that structural modifications can enhance biological activity .
Case Studies
- Study on HDAC Inhibition : A recent study evaluated the efficacy of several benzimidazole derivatives, including this compound, showing IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating strong inhibitory activity .
- PARP Inhibitory Activity : Another investigation focused on the compound's ability to act as a PARP inhibitor. Results demonstrated that it could potentiate the effects of chemotherapeutic agents when used in combination therapies, leading to enhanced cell death in tumor models .
Data Table: Biological Activity Overview
| Activity | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| HDAC Inhibition | HDAC1 | 14 | Induces apoptosis |
| HDAC Inhibition | HDAC3 | 67 | Suppresses cell proliferation |
| PARP Inhibition | PARP | Not specified | Sensitizes cells to chemotherapy |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of the tetrahydrofuran group enhances its solubility and bioavailability, making it a promising candidate for pharmaceutical development.
Anticancer Properties
Research indicates that derivatives of benzimidazole, including N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, exhibit significant anticancer properties. For instance:
- Inhibition of NAD Metabolism: Studies have shown that compounds targeting nicotinamide adenine dinucleotide (NAD) metabolism can inhibit tumor growth in breast cancer models. These compounds can lead to apoptosis and DNA damage in cancer cells .
Case Study: Breast Cancer Treatment
A study focusing on the compound's efficacy in breast cancer treatment demonstrated:
- Proliferation Inhibition: The compound showed IC50 values in the low micromolar range, indicating potent inhibition of cancer cell proliferation.
- Mechanistic Insights: The study provided insights into how the compound induces cellular stress responses leading to apoptosis in cancer cells .
Comparative Analysis with Other Compounds
When compared with other benzimidazole derivatives, this compound exhibited superior selectivity towards tumor cells while sparing normal cells, highlighting its potential as a targeted therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Potency and Solubility
N-(1H-Benzo[d]imidazol-2-yl)nicotinamide (Entry 18, )
- Structure : Lacks the tetrahydrofuran-3-yloxy substituent.
- This highlights the necessity of substituents like tetrahydrofuran-3-yloxy for activity modulation .
N-((1H-Benzo[d]imidazol-2-yl)methyl)-4-fluorobenzamide ()
- Structure : Replaces nicotinamide with a fluorobenzamide group.
- Key Findings : The absence of the pyridine ring and tetrahydrofuran substituent likely reduces solubility and target specificity. Fluorine’s electron-withdrawing effect may enhance metabolic stability but with unconfirmed potency gains .
3,5-Dichloro-substituted Analogs (Compound 22, )
Impact of Heterocyclic Modifications
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones ()
- Structure: Replaces nicotinamide with a thiazolidinone ring.
- Key Findings: Demonstrated enhanced antifungal activity due to the thiazolidinone moiety. The target compound’s nicotinamide scaffold may offer distinct electronic properties for neuroprotective or antimicrobial applications .
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide ()
Critical Analysis of Structural-activity Relationships
- Electron-withdrawing groups : Dichloro and trifluoromethyl substituents enhance potency but often at the cost of cytotoxicity (e.g., Compound 22, IC50 = 6.4 μM) .
- Oxygen-containing substituents : The tetrahydrofuran-3-yloxy group in the target compound may balance solubility and steric effects, avoiding the potency loss seen with methoxy groups .
- Heterocyclic replacements: Thiazolidinone and acrylamide extensions () demonstrate the flexibility of benzimidazole derivatives in diversifying therapeutic applications.
Q & A
What are the recommended synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how do reaction conditions influence yield?
Basic Synthesis:
The compound can be synthesized via multi-step protocols. A common approach involves:
Formation of (1H-benzo[d]imidazol-2-yl)methanamine through condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions .
Coupling with a nicotinamide precursor : Reacting the methanamine intermediate with 2-chloronicotinic acid derivatives in the presence of a coupling agent (e.g., EDC/HOBt) to form the amide bond .
Introduction of the tetrahydrofuran-3-yloxy group : This step may utilize nucleophilic aromatic substitution, where the hydroxyl group of tetrahydrofuran-3-ol displaces a leaving group (e.g., Cl) on the nicotinamide ring.
Advanced Optimization:
Yield improvements (≥70%) require precise control of solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., CuI for copper-catalyzed coupling reactions). Side reactions, such as over-oxidation of the tetrahydrofuran moiety, can be mitigated by inert atmospheres .
How can researchers optimize the bioactivity of this compound through structural modifications?
Basic SAR Screening:
Initial structure-activity relationship (SAR) studies should focus on:
- Benzimidazole core : Substitutions at the N1 position (e.g., methyl or phenyl groups) can enhance metabolic stability .
- Tetrahydrofuran moiety : Replacing the 3-yloxy group with other heterocycles (e.g., morpholine) may alter target binding affinity .
Advanced Design:
- Electron-withdrawing groups (e.g., Cl, CF3) on the benzimidazole ring improve potency in enzyme inhibition assays but may reduce cell viability due to increased lipophilicity (LogP >3.5). Balancing activity and cytotoxicity requires iterative cycles of substituent screening and pharmacokinetic profiling .
- Hybrid analogs : Incorporating thiazole or triazole moieties (as seen in related compounds) can enhance selectivity for biological targets like kinases or GPCRs .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Basic Characterization:
- HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradients, detecting UV absorption at 254 nm .
- 1H/13C NMR : Confirmation of the tetrahydrofuran-3-yloxy linkage (δ 3.5–4.2 ppm for ether protons) and benzimidazole methylene group (δ 4.5–5.0 ppm) .
Advanced Stability Studies:
- Forced degradation assays : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to identify degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen atmospheres to guide storage conditions .
How can contradictory data on bioactivity be resolved in SAR studies?
Case Example:
In related benzimidazole derivatives, para-substituted analogs with Cl showed high enzyme inhibition (IC50 <10 µM) but poor cell viability (CC50 <20 µM). To resolve this:
Mechanistic profiling : Use CRISPR-based target validation to confirm whether cytotoxicity is on-target or off-target .
Physicochemical tuning : Reduce LogP by introducing polar groups (e.g., sulfonamides) while retaining potency .
In vivo PK/PD studies : Compare bioavailability and tissue distribution to clarify discrepancies between in vitro and in vivo efficacy .
What experimental strategies are recommended for elucidating the compound’s mechanism of action?
Basic Screening:
- Kinase profiling panels : Test inhibition against a 50-kinase panel at 1 µM to identify potential targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in cell lysates .
Advanced Mechanistic Studies:
- Cryo-EM/X-ray crystallography : Resolve the compound’s binding mode with purified target proteins (e.g., mGluR5 or DOT1L methyltransferase) .
- Transcriptomic profiling : Use RNA-seq to identify downstream pathways affected in treated vs. untreated cells .
How can researchers address solubility challenges during formulation?
Basic Approaches:
- Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .
- Co-solvent systems : Use PEG 400 or cyclodextrins in preclinical formulations .
Advanced Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
